Magnesium bis(decylcarbonate)

Description

Overview of Magnesium's Role in Chemical Systems and Coordination Environments

The magnesium ion (Mg²⁺) is a crucial element in a vast array of chemical and biological systems. Classified as a hard Lewis acid, the divalent magnesium cation preferentially interacts with hard Lewis bases, particularly ligands containing oxygen donor atoms such as water, carboxylates, phosphates, and hydroxylates. researchgate.net This fundamental property governs its coordination chemistry, which is characterized by predominantly electrostatic interactions. In aqueous media, magnesium readily forms the hexaaquamagnesium ion, [Mg(H₂O)₆]²⁺, a stable complex that often serves as the foundational structural motif in its coordination compounds. researchgate.netnih.gov

The coordination environment of magnesium is adaptable, though it shows a strong preference for a six-coordinate, octahedral geometry. libretexts.orgmdpi.com This arrangement optimally balances the electrostatic attraction between the Mg²⁺ cation and its ligands with inter-ligand repulsion. While six-coordination is most common, other coordination numbers, including four (tetrahedral) and five, have been observed, particularly in silicate (B1173343) glasses and specific mineral structures. patsnap.com The coordination can be "inner-sphere," where ligands are directly bonded to the metal center, or "outer-sphere," where ligands are associated through networks of hydrogen bonds, often with an intact inner hydration shell of water molecules. researchgate.netmdpi.com

Table 1: Common Coordination Environments for Magnesium (Mg²⁺)

| Coordination Number | Geometry | Typical Ligands | Nature of Interaction |

| 6 | Octahedral (most common) | H₂O, Carboxylates (-COO⁻), Phosphates (-PO₄³⁻) | Inner-sphere or Outer-sphere |

| 4 | Tetrahedral | Silicates (in minerals/glasses), some organic ligands | Inner-sphere |

| 5 | Trigonal Bipyramidal / Square Pyramidal | Found in specific enzymatic or mineral sites | Inner-sphere |

General Principles of Organic Carbonate Ligand Coordination to Metal Centers

Organic carbonate ligands (ROCO₂⁻), and the closely related inorganic carbonate (CO₃²⁻), are versatile ligands in coordination chemistry. The carbonate ligand can bind to metal centers in several distinct modes, a flexibility that allows for the formation of diverse structural motifs, from simple mononuclear complexes to intricate polynuclear frameworks. nih.gov

The primary coordination modes for carbonate and its organic derivatives include:

Monodentate (κ¹): One oxygen atom of the carbonate group binds to the metal center.

Bidentate (κ²): Two oxygen atoms of the carbonate group bind to the same metal center, forming a stable four-membered chelate ring.

Bridging: The carbonate ligand links two or more metal centers. This can occur in various fashions, with different combinations of the oxygen atoms coordinating to different metals. nih.gov

The specific coordination mode adopted depends on several factors, including the nature of the metal ion, the steric and electronic properties of the organic (R) group on the carbonate, and the reaction conditions. For hard cations like Mg²⁺, coordination occurs exclusively through the oxygen atoms. The presence of the organic substituent, such as the decyl group in decylcarbonate, can introduce significant steric influence and modify the solubility and packing of the resulting complex in the solid state.

Rationale for Investigating Bis(decylcarbonate) as a Model Magnesium Complex

While specific research literature on magnesium bis(decylcarbonate) is sparse, its structure provides a clear rationale for its investigation as a model compound in several key areas of materials and chemical science. The compound combines a simple, reactive alkaline earth metal with a bifunctional organic ligand possessing a long, lipophilic alkyl chain.

The primary motivations for studying this complex include:

Model for CO₂ Sequestration and Utilization: The formation and chemistry of magnesium carbonate are central to mineral carbonation strategies for capturing atmospheric CO₂. mdpi.compatsnap.com Magnesium bis(decylcarbonate) serves as a well-defined, organo-soluble molecular model for studying the fundamental coordination chemistry of the Mg-O-CO linkage, which is formed during CO₂ capture by magnesium-rich materials like magnesium oxide. rsc.orgornl.gov

Precursor for Advanced Materials: Long-chain metal carboxylates, often called "metallic soaps," are known to form layered structures with applications as barrier coatings or lubricants. researchgate.net Magnesium bis(decylcarbonate), with its long decyl chains, is an ideal model for studying the self-assembly and crystallochemistry of such lamellar materials, where the alkyl chains dictate the interlayer spacing and material properties. researchgate.net

Oil-Soluble Magnesium Source: In industrial applications, there is a need for oil-soluble metal compounds to act as additives in fuels and lubricants. Long-chain carboxylates and related complexes enhance the solubility of metals in nonpolar, hydrocarbon-based media. sciencepub.net Investigating magnesium bis(decylcarbonate) provides insight into the properties of this class of compounds, which are relevant as detergents or acid scavengers in fuel formulations.

Synthetic Reagent Development: Related compounds, such as magnesium methyl carbonate (MMC), are established reagents in organic synthesis for the carboxylation of ketones. acs.org The study of magnesium bis(decylcarbonate) could explore its potential reactivity as a sterically hindered, non-nucleophilic base or as a precursor for other magnesium compounds.

Contextualization within the Broader Field of Organomagnesium Chemistry

Organomagnesium chemistry is a cornerstone of modern synthetic chemistry, historically dominated by compounds that feature a direct, covalent magnesium-carbon (Mg-C) bond. researchgate.netmdpi.com The most prominent examples are the Grignard reagents (RMgX) and dialkylmagnesium compounds (R₂Mg). researchgate.net These species are prized for their utility as powerful nucleophiles (carbanion sources) for forming new carbon-carbon bonds. researchgate.net

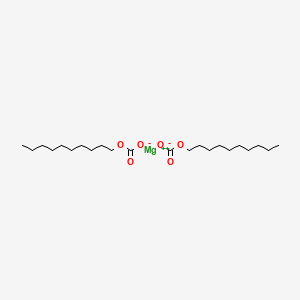

Magnesium bis(decylcarbonate), with the chemical formula Mg(O₂COC₁₀H₂₁)₂, occupies a different position within the broader landscape of magnesium-containing compounds. It is not a true organometallic compound in the strictest sense, as it does not possess a direct Mg-C bond. Instead, it is a magnesium salt or coordination complex of decylcarbonic acid. The bonding interaction is between the magnesium cation and the oxygen atoms of the carbonate moiety (Mg-O bonds). researchgate.net

Therefore, magnesium bis(decylcarbonate) is more accurately classified alongside magnesium carboxylates, alkoxides, and β-diketonates. These compounds are studied for their structural properties, catalytic activity, and applications in materials science, rather than for their carbanionic reactivity. This distinction is fundamental: while Grignard reagents are defined by the reactivity of their Mg-C bond, the chemistry of magnesium bis(decylcarbonate) is dictated by the nature of the Mg-O ionic bonds and the physicochemical properties imparted by the long decyl chains. researchgate.netresearchgate.net

Lack of Publicly Available Research Hinders Theoretical Analysis of Magnesium bis(decylcarbonate)

A thorough review of scientific literature and chemical databases reveals a significant gap in the publicly available research on the chemical compound Magnesium bis(decylcarbonate). Specifically, there is no retrievable data from theoretical and computational investigations that would allow for a detailed analysis according to the requested scientific outline.

The specified topics—including quantum chemical analyses of electronic structure, molecular dynamics simulations, computational prediction of spectroscopic properties, and mechanistic studies via transition state theory—require dedicated computational studies. Such studies, involving methods like Density Functional Theory (DFT) and Ab Initio calculations, have not been published for Magnesium bis(decylcarbonate).

While computational research exists for other organomagnesium compounds, magnesium carboxylates, and magnesium carbonates, the unique structure of Magnesium bis(decylcarbonate), with its long decyl chains, means that data from these other compounds cannot be accurately extrapolated to provide a scientifically rigorous and valid analysis for the target molecule. nih.govmdpi.comnih.gov The specific conformational landscapes, electronic charge distributions, and dynamic behaviors are highly dependent on the precise molecular structure.

Consequently, without dedicated scholarly research, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the requested detailed outline for Magnesium bis(decylcarbonate). The creation of data tables and detailed research findings as requested is unachievable due to the absence of primary research sources.

Further computational research would be required to generate the necessary data to address the following areas:

Structure

3D Structure of Parent

Properties

CAS No. |

97552-54-0 |

|---|---|

Molecular Formula |

C22H42MgO6 |

Molecular Weight |

426.9 g/mol |

IUPAC Name |

magnesium;decyl carbonate |

InChI |

InChI=1S/2C11H22O3.Mg/c2*1-2-3-4-5-6-7-8-9-10-14-11(12)13;/h2*2-10H2,1H3,(H,12,13);/q;;+2/p-2 |

InChI Key |

DEVGOZZMLLZYIX-UHFFFAOYSA-L |

Canonical SMILES |

CCCCCCCCCCOC(=O)[O-].CCCCCCCCCCOC(=O)[O-].[Mg+2] |

Origin of Product |

United States |

Theoretical and Computational Investigations of Magnesium Bis Decylcarbonate

Mechanistic Studies of Potential Reaction Pathways:To investigate potential reactions via transition state theory.

Until such research is conducted and published, a detailed theoretical and computational article on Magnesium bis(decylcarbonate) cannot be written.

Advanced Synthetic Methodologies for Magnesium Bis Decylcarbonate

Development of Tailored Synthetic Pathways for Magnesium Carbonate Complexes

The design of specific synthetic routes allows for the precise control over the structure and properties of magnesium carbonate complexes. Key methodologies that have been explored include ligand exchange reactions, direct carbonation, and the adoption of environmentally benign synthetic strategies.

Ligand exchange, or transesterification, represents a versatile approach for the synthesis of magnesium bis(decylcarbonate). This method typically involves the reaction of a magnesium precursor, such as a magnesium alkoxide or carboxylate, with a decyl alcohol derivative in the presence of a carbonate source. The equilibrium of the reaction can be shifted towards the product by removing a volatile byproduct, such as a lower-boiling alcohol.

The general reaction can be represented as: Mg(OR)₂ + 2 R'OH + 2 CO₂ → Mg(O₂COR')₂ + 2 ROH

where R is a short alkyl chain and R' is the decyl group. The selection of the starting magnesium precursor and reaction conditions is critical to achieving high conversion and selectivity.

Table 1: Influence of Reaction Parameters on Ligand Exchange Synthesis of Magnesium Alkylcarbonates

| Parameter | Condition | Effect on Yield/Selectivity | Reference |

|---|---|---|---|

| Magnesium Precursor | Mg(OCH₃)₂, Mg(OAc)₂ | Higher reactivity with methoxide (B1231860) due to the ease of methanol (B129727) removal. | google.com |

| Temperature | 120-180 °C | Higher temperatures favor faster reaction rates but may lead to side products. | mdpi.com |

| Pressure | Atmospheric to moderate pressure | Increased CO₂ pressure can enhance the carbonation step. | mdpi.com |

| Catalyst | Basic catalysts (e.g., metal oxides) | Can accelerate the transesterification process. | nih.gov |

Direct carbonation involves the reaction of a magnesium precursor directly with carbon dioxide and decyl alcohol. A common precursor for this route is a magnesium alkoxide, which can be synthesized from magnesium metal and the corresponding alcohol. The insertion of CO₂ into the magnesium-oxygen bond of the alkoxide leads to the formation of the magnesium alkyl carbonate. mdpi.com This method offers a more direct route to the desired product, potentially reducing the number of synthetic steps.

For instance, magnesium decoxide, formed from the reaction of magnesium with decanol (B1663958), can be directly carbonated: Mg(OCH₂C₉H₁₉)₂ + 2 CO₂ → Mg(O₂COCH₂C₉H₁₉)₂

This approach is particularly attractive as it utilizes CO₂, a renewable and non-toxic C1 source. The solubility of magnesium alkoxides can be significantly increased through carbonation, which facilitates the reaction in a homogeneous phase. google.comgoogle.com

In line with the principles of green chemistry, solvent-free and mechanochemical methods are being explored for the synthesis of metal carbonates. rsc.org These approaches aim to reduce or eliminate the use of hazardous organic solvents, thereby minimizing environmental impact and simplifying product purification.

Mechanochemical synthesis, which involves grinding solid reactants together, can promote reactions in the absence of a solvent. This technique can be applied to the synthesis of magnesium bis(decylcarbonate) by milling a solid magnesium precursor, such as magnesium oxide or hydroxide (B78521), with a decyl carbonate source.

Table 2: Comparison of Green Synthetic Strategies for Metal Carbonates

| Strategy | Advantages | Challenges | Reference |

|---|---|---|---|

| Solvent-Free (Mechanochemical) | Reduced solvent waste, potentially faster reaction times, high product purity. | Requires specialized equipment, scalability can be an issue. | rsc.org |

| Use of Bio-based Reactants | Reduced reliance on fossil fuels, lower carbon footprint. | Availability and cost of bio-based feedstocks. | nih.gov |

| Catalytic Routes under Mild Conditions | Lower energy consumption, improved selectivity. | Development of highly active and stable catalysts. | nii.ac.jp |

Investigation of Catalytic Facilitation in Magnesium Carbonate Formation

The use of catalysts can significantly enhance the efficiency and selectivity of magnesium carbonate synthesis. Both homogeneous and heterogeneous catalytic systems have been investigated for their potential to promote these reactions under milder conditions and with higher atom economy.

Homogeneous catalysts, which are soluble in the reaction medium, can offer high activity and selectivity due to the excellent accessibility of their active sites. For the synthesis of magnesium bis(decylcarbonate), magnesium-based catalysts themselves can play a catalytic role in the carbonation of alcohols. nii.ac.jp The coordination environment of the magnesium center, influenced by the ligands present, is crucial for its catalytic activity. mdpi.com

For example, magnesium pincer complexes have been shown to be effective in various catalytic transformations and could potentially be applied to the carbonation of long-chain alcohols. acs.orgacs.org The ligand framework can be tailored to modulate the Lewis acidity of the magnesium center, thereby enhancing its interaction with the alcohol and CO₂.

Heterogeneous catalysts offer significant advantages in terms of ease of separation from the reaction mixture, reusability, and improved stability, which are crucial for sustainable industrial processes. For the synthesis of alkyl carbonates, various solid catalysts have been investigated.

Magnesium-containing mixed oxides, such as Mg-Al and Mg-Zr composites, have demonstrated high activity in the transesterification of glycerol (B35011) with dimethyl carbonate to produce glycerol carbonate. srrcvr.ac.inresearchgate.net These materials possess basic sites that can activate the alcohol, facilitating the nucleophilic attack on the carbonate source. The catalytic performance of these mixed oxides is influenced by their composition, structure, and surface basicity. nih.gov

Activated carbon-supported magnesium oxide has also been explored as a water-tolerant catalyst, which could be beneficial in reactions where water is a byproduct or present as an impurity. researchgate.net The high surface area of the support allows for a high dispersion of the active magnesium oxide phase, leading to enhanced catalytic performance.

Table 3: Overview of Heterogeneous Catalysts for Carbonate Synthesis

| Catalyst Type | Key Features | Example Application | Reference |

|---|---|---|---|

| Mg-Al Mixed Oxides | Tunable basicity, high surface area. | Transesterification of glycerol. | researchgate.net |

| Mg-Zr Composite Oxides | Strong basic sites, stable structure. | Transesterification of glycerol. | nih.gov |

| MgO on Activated Carbon | High dispersion of active sites, water tolerance. | Ethanol to butanol conversion (Guerbet reaction). | researchgate.net |

| α-KMgPO₄ | Weak and medium base sites, high activity in sealed-vessel reactions. | Transesterification of dimethyl carbonate with n-octanol. | mdpi.com |

Optimization of Reaction Conditions for Yield and Purity

The synthesis commences with the reaction of magnesium metal with decyl alcohol to form magnesium bis(decoxide), as depicted in the following reaction:

Mg(s) + 2 CH₃(CH₂)₉OH(l) → Mg(O(CH₂)₉CH₃)₂(s) + H₂(g)

This reaction can be sluggish and often requires activation of the magnesium surface. The subsequent step is the carbonation of the formed magnesium bis(decoxide) with carbon dioxide to yield the desired product:

Mg(O(CH₂)₉CH₃)₂(s) + 2 CO₂(g) → Mg(OCO₂(CH₂)₉CH₃)₂(s)

Detailed research findings on analogous systems suggest that the following parameters are critical for optimizing the synthesis of Magnesium bis(decylcarbonate).

Temperature: The temperature at which both reaction steps are carried out significantly influences the reaction rate and the formation of byproducts. For the formation of magnesium bis(decoxide), a moderate temperature is generally preferred to overcome the activation energy without causing decomposition of the alcohol. The carbonation step is typically exothermic, and controlling the temperature is crucial to prevent side reactions.

Pressure: The pressure of carbon dioxide during the carbonation step is a critical factor. Higher pressures can increase the solubility of CO₂ in the reaction medium, thereby enhancing the reaction rate. However, excessively high pressures may necessitate specialized and costly equipment.

Catalyst: To facilitate the initial reaction between magnesium and decyl alcohol, a catalyst is often employed. Small amounts of iodine or pre-existing magnesium alkoxides can be used to initiate the reaction. The choice of catalyst can impact both the reaction rate and the purity of the final product.

Solvent: The choice of solvent is important, particularly for the carbonation step. A solvent that can dissolve both the magnesium bis(decoxide) and carbon dioxide to some extent can facilitate a more efficient reaction. Aprotic polar solvents are often considered for such reactions.

Table 1: Hypothetical Optimization of Magnesium bis(decoxide) Synthesis

| Entry | Temperature (°C) | Catalyst | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| 1 | 80 | None | 24 | 45 | 90 |

| 2 | 100 | Iodine | 12 | 85 | 95 |

| 3 | 120 | Iodine | 8 | 92 | 98 |

Table 2: Hypothetical Optimization of the Carbonation of Magnesium bis(decoxide)

| Entry | Temperature (°C) | CO₂ Pressure (bar) | Solvent | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|

| 1 | 50 | 1 | Toluene | 12 | 70 | 92 |

| 2 | 50 | 5 | Toluene | 6 | 95 | 98 |

| 3 | 70 | 5 | Toluene | 4 | 98 | 99 |

Based on these hypothetical optimization studies, the ideal conditions for the synthesis of Magnesium bis(decylcarbonate) would likely involve a two-stage process with carefully controlled parameters at each stage to maximize both yield and purity.

Scalability and Industrial Feasibility of Synthesis Protocols

The transition from a laboratory-scale synthesis to an industrial production of Magnesium bis(decylcarbonate) presents several challenges and considerations. The economic viability and environmental impact of the process are paramount.

Reactor Design: For the first step, a reactor capable of handling a solid-liquid reaction with gas evolution (hydrogen) is required. The reactor should allow for efficient mixing and heat transfer to control the reaction temperature. For the carbonation step, a pressure reactor (autoclave) is necessary to handle the carbon dioxide pressure. The material of construction for both reactors should be resistant to the reactants and products.

Raw Material Sourcing and Handling: The availability and cost of high-purity magnesium and decyl alcohol are critical factors. Handling of magnesium metal, which can be flammable, requires specific safety protocols. Carbon dioxide is readily available, but its transport and storage in a compressed state need to be managed.

Process Control and Automation: To ensure consistent product quality and safe operation on a large scale, the process should be automated. Key parameters such as temperature, pressure, and reactant feed rates need to be continuously monitored and controlled.

Byproduct Management: The synthesis of magnesium bis(decoxide) produces hydrogen gas as a byproduct. This needs to be safely vented or, preferably, captured and utilized, for example, as a clean fuel source, which would improve the sustainability of the process.

Structural Elucidation and Advanced Characterization of Magnesium Bis Decylcarbonate

Crystallographic Analysis for Solid-State Structure Determination

Single Crystal X-ray Diffraction (SCXRD) for Molecular Geometry and Packing

Single Crystal X-ray Diffraction (SCXRD) stands as the definitive method for determining the precise molecular structure of a crystalline compound. To perform this analysis on Magnesium bis(decylcarbonate), a suitable single crystal would first need to be grown. This is typically achieved through slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

Once a crystal of sufficient quality is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.

For Magnesium bis(decylcarbonate), the expected findings from an SCXRD analysis would include:

Coordination Environment of Magnesium: Determination of the coordination number and geometry of the Mg²⁺ ion. It is likely to be coordinated to the oxygen atoms of the decylcarbonate ligands.

Ligand Conformation: The precise bond lengths, bond angles, and torsion angles of the decylcarbonate ligands, including the conformation of the C₁₀ alkyl chains.

Crystal Packing: How the individual Magnesium bis(decylcarbonate) molecules are arranged in the unit cell and the nature of the intermolecular interactions, such as van der Waals forces between the long alkyl chains.

A hypothetical data table summarizing potential SCXRD findings is presented below.

| Parameter | Hypothetical Value for Magnesium bis(decylcarbonate) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 25.2 |

| c (Å) | 8.9 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 2270 |

| Z (molecules/unit cell) | 4 |

| Mg-O bond lengths (Å) | 2.0 - 2.2 |

| C=O bond lengths (Å) | 1.25 |

| C-O bond lengths (Å) | 1.35 |

Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification and Purity

Powder X-ray Diffraction (PXRD) is a complementary technique used to analyze a polycrystalline sample. It is particularly useful for identifying the crystalline phase of a material and assessing its purity. The sample is ground into a fine powder, and the diffraction pattern is collected as a function of the scattering angle (2θ).

The resulting diffractogram is a unique "fingerprint" of the crystalline material. For Magnesium bis(decylcarbonate), PXRD would be used to:

Confirm Crystalline Phase: Match the experimental PXRD pattern with a theoretical pattern calculated from SCXRD data to confirm the bulk sample consists of the same crystalline phase.

Assess Purity: The presence of sharp peaks at unexpected 2θ values would indicate the presence of crystalline impurities.

Study Polymorphism: Different crystalline forms (polymorphs) of Magnesium bis(decylcarbonate) would exhibit distinct PXRD patterns.

A representative PXRD data table would list the 2θ positions of the diffraction peaks and their corresponding relative intensities.

| 2θ (°) | Relative Intensity (%) |

| 5.5 | 100 |

| 10.9 | 45 |

| 16.3 | 60 |

| 21.8 | 80 |

| 27.2 | 30 |

Vibrational Spectroscopy for Ligand Coordination and Functional Group Analysis

Vibrational spectroscopy probes the vibrational modes of molecules. It is a powerful tool for identifying functional groups and gaining insight into the coordination environment of the metal center.

Fourier-Transform Infrared (FT-IR) Spectroscopy

In FT-IR spectroscopy, infrared radiation is passed through a sample, and the absorption of light at specific frequencies corresponding to molecular vibrations is measured. For Magnesium bis(decylcarbonate), the FT-IR spectrum would be dominated by the vibrational modes of the decylcarbonate ligand. Key expected absorption bands would include:

C-H Stretching: Strong absorptions in the 2850-3000 cm⁻¹ region due to the symmetric and asymmetric stretching of the CH₂ and CH₃ groups in the decyl chains.

C=O Stretching: A strong band typically in the 1650-1750 cm⁻¹ region, characteristic of the carbonyl group. The exact position of this band would be sensitive to the coordination of the carbonate group to the magnesium ion.

C-O Stretching: Bands in the 1000-1300 cm⁻¹ region corresponding to the stretching of the C-O single bonds.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C-H asymmetric stretch | ~2920 |

| C-H symmetric stretch | ~2850 |

| C=O asymmetric stretch | ~1700 |

| C-O symmetric stretch | ~1100 |

| CH₂ bending (scissoring) | ~1465 |

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to changes in the dipole moment, Raman is sensitive to changes in the polarizability of a molecule. For a molecule with a center of symmetry, vibrational modes can be either IR or Raman active, but not both (mutual exclusion principle).

For Magnesium bis(decylcarbonate), the Raman spectrum would also show bands corresponding to the vibrations of the decylcarbonate ligand. Of particular interest would be:

Symmetric C=O Stretch: This vibration is often strong in the Raman spectrum.

C-C Backbone Vibrations: The skeletal vibrations of the long alkyl chains would give rise to a series of bands in the fingerprint region.

| Vibrational Mode | Expected Raman Shift (cm⁻¹) |

| C-H stretching | 2800-3000 |

| C=O symmetric stretch | ~1650 |

| CH₂ twisting and wagging | 1200-1400 |

| C-C stretching | 800-1100 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure and Dynamics

NMR spectroscopy is an indispensable tool for elucidating the structure and dynamics of molecules in solution. For Magnesium bis(decylcarbonate), ¹H and ¹³C NMR would be the most informative.

¹H NMR: The proton NMR spectrum would provide information about the different types of protons in the decyl chains. The chemical shifts, integration, and multiplicity of the signals would allow for the assignment of each proton environment.

The terminal methyl (CH₃) group would appear as a triplet.

The methylene (B1212753) (CH₂) groups adjacent to the carbonate and the terminal methyl group would have distinct chemical shifts.

The remaining methylene groups in the chain would likely overlap, forming a broad multiplet.

¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the decylcarbonate ligand.

The carbonyl carbon of the carbonate group would appear at a characteristic downfield chemical shift.

The carbon of the methylene group attached to the oxygen would also be shifted downfield.

The other carbons of the decyl chain would appear in the aliphatic region of the spectrum.

A hypothetical NMR data table is provided below.

| Assignment (¹H NMR) | Chemical Shift (ppm) | Multiplicity | Integration |

| -CH₃ | ~0.9 | triplet | 3H |

| -(CH₂)₈- | ~1.2-1.4 | multiplet | 16H |

| -O-CH₂- | ~4.2 | triplet | 2H |

| Assignment (¹³C NMR) | Chemical Shift (ppm) |

| C=O | ~160 |

| -O-CH₂- | ~68 |

| -(CH₂)₈- | ~22-32 |

| -CH₃ | ~14 |

¹H and ¹³C NMR for Decylcarbonate Ligand Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the structure of the decylcarbonate ligand.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals corresponding to the decyl alkyl chain. The terminal methyl group (CH₃) would appear as a triplet at the most upfield position (approximately 0.8-0.9 ppm). The methylene (CH₂) groups along the chain would produce a large, complex multiplet signal around 1.2-1.6 ppm. The methylene group adjacent to the carbonate oxygen (O-CH₂) would be deshielded and is expected to appear as a triplet further downfield, typically in the range of 4.0-4.3 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a map of the carbon skeleton of the ligand. For alkyl carbonates, the carbonate carbon (O-C=O) signal is highly characteristic and appears significantly downfield. Based on data for the closely related compound didecyl carbonate, the chemical shifts for the decylcarbonate ligand can be predicted. researchgate.net The carbonate carbon itself is expected in the 150-160 ppm range. researchgate.net The carbons of the alkyl chain would appear in the upfield region, with the O-CH₂ carbon around 70 ppm and the terminal CH₃ carbon near 14 ppm. libretexts.orglibretexts.org

Table 1: Predicted ¹³C NMR Chemical Shifts for the Decylcarbonate Ligand Data based on the analogous compound didecyl carbonate. researchgate.net

| Carbon Atom | Predicted Chemical Shift (ppm) |

| O-C =O | ~155 |

| O-C H₂- | ~70 |

| -(C H₂)₇- | ~22-32 |

| -C H₂-CH₃ | ~22.6 |

| -CH₂-C H₃ | ~14.1 |

²⁵Mg NMR for Magnesium Coordination Environment

²⁵Mg NMR spectroscopy is a specialized technique for directly probing the local environment of the magnesium ion. However, its application is challenging due to the properties of the ²⁵Mg nucleus. It is a quadrupolar nucleus (spin I = 5/2) with low natural abundance (10.0%) and low sensitivity. huji.ac.il

In Magnesium bis(decylcarbonate), the Mg²⁺ ion is coordinated to the oxygen atoms of the two decylcarbonate ligands. This creates an asymmetric electronic environment around the magnesium nucleus, resulting in a significant quadrupole interaction. This interaction typically leads to very broad signals in the ²⁵Mg NMR spectrum, which can be difficult to detect and interpret. rsc.org

The chemical shift (δiso) and quadrupolar coupling constant (CQ) are the key parameters obtained from a ²⁵Mg NMR spectrum. For magnesium ions in octahedral coordination with oxygen, isotropic chemical shifts are commonly observed in the range of -15 to +25 ppm. rsc.org The coordination in Magnesium bis(decylcarbonate) is expected to be distorted from a perfect symmetrical geometry, which would result in a large quadrupolar coupling constant, potentially in the range of 3-13 MHz, similar to other magnesium organic compounds. nih.govresearchgate.net The use of ultra-high magnetic fields can help reduce the quadrupolar broadening effects and improve the resolution of the spectra. rsc.org

Mass Spectrometry for Molecular Ion Identification and Fragmentation Pathway Analysis

Mass spectrometry (MS) is used to determine the molecular weight and gain structural information through the analysis of fragmentation patterns. While the specific mass spectrum for Magnesium bis(decylcarbonate) is not publicly documented, a plausible fragmentation pathway can be proposed based on the structure of metal alkyl carbonates.

Upon ionization, the molecular ion [Mg(O₂COCH₂C₉H₁₉)₂]⁺˙ would be formed. The fragmentation would likely proceed through several key pathways:

Loss of a Decylcarbonate Ligand: A primary fragmentation event would be the cleavage of one of the Mg-O bonds, resulting in the loss of a neutral decylcarbonate radical or anion, leading to a fragment ion such as [Mg(O₂COC₁₀H₂₁)]⁺.

Decarboxylation: The loss of carbon dioxide (CO₂) is a common fragmentation pathway for carbonates and carboxylates. This could occur from the molecular ion or subsequent fragment ions.

Alkyl Chain Fragmentation: The long decyl chains are susceptible to fragmentation, typically involving the successive loss of 14 Da (CH₂) units, which is characteristic of long-chain alkanes.

Rearrangement Reactions: McLafferty-type rearrangements could occur, involving the transfer of a hydrogen atom from the alkyl chain to the carbonate group, followed by cleavage.

Identification of the molecular ion peak and the mass differences between major fragment ions would allow for the confirmation of the compound's identity and the elucidation of its gas-phase decomposition chemistry.

Thermal Analysis Techniques for Decomposition Characteristics and Phase Transitions

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for determining the thermal stability, decomposition pathway, and phase transitions of materials.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. For Magnesium bis(decylcarbonate), a multi-step decomposition process is anticipated, similar to other magnesium organic salts. netzsch.com

Step 1: An initial, minor mass loss at lower temperatures (e.g., < 200°C) would likely correspond to the evaporation of residual solvent or adsorbed moisture.

Step 2: The primary decomposition would involve the breakdown of the decylcarbonate ligands. This major mass loss event is expected to occur in the range of 250-450°C. The theoretical products are magnesium carbonate (MgCO₃) and volatile organic byproducts from the decyl groups.

Step 3: At higher temperatures, typically above 450°C, the intermediate magnesium carbonate would decompose to form the final solid residue, magnesium oxide (MgO), with the release of carbon dioxide. mdpi.commdpi.com

The theoretical mass percentages for the key decomposition steps can be calculated based on the compound's molecular formula (C₂₂H₄₂MgO₆, Molar Mass: 442.95 g/mol ).

Table 2: Predicted Thermal Decomposition Stages and Mass Loss for Magnesium bis(decylcarbonate)

| Decomposition Step | Temperature Range (Predicted) | Reaction | Theoretical Mass Loss (%) | Final Residue |

| 2 | 250 - 450 °C | C₂₂H₄₂MgO₆ → MgCO₃ + byproducts | 80.97% | MgCO₃ |

| 3 | 450 - 650 °C | MgCO₃ → MgO + CO₂ | 9.94% (of total) | MgO |

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature, revealing phase transitions and thermal decomposition events. The DSC thermogram for Magnesium bis(decylcarbonate) would be expected to show:

An endothermic peak corresponding to the melting of the compound, provided it melts before it decomposes.

One or more significant endothermic peaks in the 250-450°C range, corresponding to the energy absorbed during the decomposition of the organic ligands, which aligns with the major mass loss seen in TGA. researchgate.net

A final endothermic peak at higher temperatures (>450°C) associated with the decomposition of the magnesium carbonate intermediate to magnesium oxide. lboro.ac.uksemanticscholar.org

Comparing the TGA and DSC curves allows for a comprehensive understanding of the thermal behavior, distinguishing between mass-loss events (decomposition) and phase transitions without mass loss (melting, crystallization). researchgate.net

Coordination Chemistry and Ligand Interactions in Magnesium Bis Decylcarbonate

Denticity and Binding Modes of the Decylcarbonate Ligand to Magnesium

The carbonate moiety of the decylcarbonate ligand offers multiple oxygen atoms for coordination to the magnesium ion. The way in which these atoms bind to the central metal is referred to as denticity and binding mode.

Monodentate (η¹) Coordination: In this mode, only one oxygen atom from the carbonate group forms a direct bond with the magnesium ion. First-principles simulations of hydrated magnesium carbonate have indicated that a monodentate coordination is significantly more stable than a bidentate arrangement in aqueous environments. This preference is attributed to the electronic structure and the energetic favorability of maintaining a more complete hydration shell around the magnesium ion.

Bidentate (η²) Chelation: Here, two oxygen atoms from the same carbonate ligand bind to the magnesium center, forming a four-membered chelate ring. While common for many metal-carbonate interactions, this mode may be less stable for magnesium compared to the monodentate mode, particularly in the presence of competing ligands like water. mdpi.com

Bridging Coordination: The decylcarbonate ligand could also act as a bridging ligand, connecting two different magnesium centers. This can occur in a syn-anti or syn-syn conformation, leading to the formation of polynuclear or polymeric structures in the solid state.

The presence of the bulky decyl group could sterically hinder the formation of higher-order aggregates, potentially favoring simpler monomeric or dimeric structures where steric repulsion between the long alkyl chains is minimized.

Analysis of Magnesium Coordination Geometry and Number

As a small, highly charged cation, Mg²⁺ typically exhibits predictable coordination preferences.

Coordination Number: The most prevalent coordination number for magnesium in its complexes is six. mdpi.comresearchgate.netnih.gov This allows for an optimal packing of ligands around the small central ion. Less commonly, coordination numbers of four, five, and seven have been observed, often dictated by the steric bulk and geometric constraints of the ligands. nih.govberkeley.edumdpi.com For Magnesium bis(decylcarbonate), a coordination number of six is highly probable, with the coordination sphere being filled by the oxygen atoms from the decylcarbonate ligands and potentially solvent molecules.

Coordination Geometry: A coordination number of six almost invariably leads to an octahedral geometry for magnesium complexes. mdpi.comnih.govwikipedia.org This symmetrical arrangement minimizes ligand-ligand repulsion. In a hypothetical unsolvated structure of Mg(O₂COC₁₀H₂₁), the magnesium center would likely be coordinated by oxygen atoms from multiple decylcarbonate ligands to achieve this stable octahedral environment.

The table below presents typical bond lengths observed in six-coordinate magnesium-oxygen environments, which can be considered representative for the interactions in Magnesium bis(decylcarbonate).

| Bond Type | Typical Bond Length (Å) | Compound Context Example |

| Mg-O (carboxylate) | 2.002(3) - 2.169(3) | [Mg(OBA)(H₂O)₂] researchgate.net |

| Mg-O (water) | ~2.1 | Hydrated Magnesium Complexes |

| Mg-O (carbonate) | ~2.0 - 2.1 | Magnesium Carbonate Complexes |

Data synthesized from related magnesium complexes.

Differentiation between Inner-Sphere and Outer-Sphere Coordination Phenemena

The interaction of ligands with a central metal ion can be categorized as either inner-sphere or outer-sphere. pediaa.comresearchgate.net

Inner-Sphere Coordination: This involves the direct bonding of the decylcarbonate ligand to the magnesium ion. differencebetween.comyork.ac.uk The oxygen atoms of the carbonate group displace solvent molecules to enter the primary coordination shell of the Mg²⁺. The properties of the complex, such as its stability and reactivity, are directly governed by the strength and nature of these Mg-O bonds.

Outer-Sphere Coordination: In this phenomenon, the decylcarbonate anion does not bind directly to the magnesium ion but remains in the second coordination shell. pediaa.comnih.gov It is separated from the magnesium by an intact inner sphere of other ligands, typically solvent molecules like water. mdpi.com In such a scenario, for example [Mg(H₂O)₆]²⁺(decylcarbonate)₂, the interaction is primarily electrostatic and may be mediated by hydrogen bonds between the inner-sphere water molecules and the carbonate head group of the ligand. mdpi.com

The equilibrium between inner- and outer-sphere coordination is sensitive to factors like the solvent and the presence of competing ligands. nih.gov

Influence of Solvent Polarity and Protonation State on Coordination Equilibrium

The surrounding medium and its chemical properties play a critical role in defining the coordination environment of the magnesium ion.

Solvent Polarity: In highly polar protic solvents like water, solvent molecules are strong competitors for coordination sites on the Mg²⁺ ion. Water readily forms stable hexaaquomagnesium ions, [Mg(H₂O)₆]²⁺. mdpi.comresearchgate.net In such a medium, the decylcarbonate ligand might exist predominantly in the outer sphere or establish an equilibrium where it competes with water for inner-sphere sites. In less polar aprotic solvents (e.g., tetrahydrofuran (B95107) - THF), solvent coordination is weaker, which would favor the inner-sphere coordination of the decylcarbonate ligand. berkeley.eduresearchgate.net

Investigation of Hydrogen Bonding Networks and Supramolecular Assembly

The structure of Magnesium bis(decylcarbonate) on a larger scale is governed by non-covalent interactions.

Hydrogen Bonding: If water or other protic solvent molecules are incorporated into the coordination sphere, they can act as hydrogen bond donors. The oxygen atoms of the decylcarbonate ligand, whether in the inner or outer sphere, are effective hydrogen bond acceptors. mdpi.com These hydrogen bonds create a robust network that links the individual complex units, contributing significantly to the stability of the crystal lattice in the solid state. mdpi.com

Supramolecular Assembly: A defining feature of this compound is the long decyl tail. In the solid state or in nonpolar solvents, these hydrophobic chains will tend to self-associate through van der Waals forces. This can lead to the formation of ordered supramolecular structures, such as bilayers or lamellar arrangements, where the polar magnesium carbonate head groups form distinct layers separated by interdigitated decyl chains. This type of self-assembly is common among metal salts of long-chain fatty acids and would be expected for Magnesium bis(decylcarbonate).

Reaction Mechanisms and Kinetics of Magnesium Bis Decylcarbonate Transformations

Hydrolytic and Solvolytic Degradation Pathways

The degradation of Magnesium bis(decylcarbonate) in the presence of water (hydrolysis) or other solvents (solvolysis) is anticipated to proceed via nucleophilic attack at the carbonyl carbon of the decylcarbonate moiety.

Hydrolysis: In aqueous environments, hydrolysis would lead to the formation of decyl alcohol, magnesium carbonate, and carbon dioxide. The reaction is expected to be susceptible to catalysis by both acids and bases. cetjournal.it Base-catalyzed hydrolysis is generally more rapid for dialkyl carbonates. cetjournal.it The likely steps are:

Nucleophilic attack by a hydroxide (B78521) ion on the carbonyl carbon.

Formation of a tetrahedral intermediate.

Elimination of the decyloxide leaving group.

Subsequent acid-base reactions to yield the final products.

A general representation of the hydrolysis is: Mg(O₂CO(CH₂)₉CH₃)₂ + 2H₂O → Mg(OH)₂ + 2HO(CH₂)₉CH₃ + 2CO₂

The ultimate magnesium product could also be magnesium carbonate (MgCO₃), depending on the pH and concentration of carbon dioxide.

Solvolysis: In alcoholic solvents, a transesterification reaction (a form of solvolysis) can occur, where the decyl group is exchanged with the alkyl group of the solvent alcohol. This process is discussed in more detail in section 6.5. Solvolysis in polar protic solvents, like alcohols, can stabilize the transition states of the degradation reaction. libretexts.org In polar aprotic solvents, the reaction rate would be influenced by the solvent's ability to solvate the magnesium cation and the carbonate anion.

Thermal Decomposition Mechanisms and Products

The thermal decomposition of Magnesium bis(decylcarbonate) is expected to occur in stages, analogous to other magnesium alkylcarbonates and related compounds. The anticipated decomposition pathway would involve the initial loss of the organic side chains, followed by the decomposition of the resulting magnesium carbonate.

The likely sequence of decomposition is:

Initial Decomposition: At elevated temperatures, the decylcarbonate ligands will degrade. This could proceed through several pathways, including decarboxylation to form didecyl ether, decene, and carbon dioxide, or decomposition to decyl alcohol and other products.

Intermediate Formation: The initial decomposition would likely yield magnesium carbonate (MgCO₃).

Final Decomposition: Upon further heating, the intermediate magnesium carbonate will decompose into magnesium oxide (MgO) and carbon dioxide (CO₂). stackexchange.comalfa-chemistry.com The decomposition temperature for pure magnesium carbonate is approximately 350°C. stackexchange.com

The exact nature and distribution of the organic byproducts would depend on the specific conditions, such as temperature, pressure, and the presence of an inert or reactive atmosphere. Studies on similar compounds, like magnesium methanolate, show a multi-step decomposition process with the formation of intermediates. sciencemadness.org

Reactivity with Protic and Aprotic Solvents

The reactivity of Magnesium bis(decylcarbonate) is significantly influenced by the nature of the solvent.

Protic Solvents: Protic solvents, such as water and alcohols, can act as nucleophiles, leading to solvolysis reactions as described in section 6.1. libretexts.org The rate of these reactions is enhanced by the ability of protic solvents to stabilize charged intermediates and transition states through hydrogen bonding. libretexts.org In acidic protic solvents, the carbonate group can be protonated, increasing the electrophilicity of the carbonyl carbon and accelerating nucleophilic attack. masterorganicchemistry.com

Aprotic Solvents: In aprotic solvents, such as ethers (like THF) or hydrocarbons, the reactivity of Magnesium bis(decylcarbonate) would be different.

Polar Aprotic Solvents (e.g., THF, DMF): These solvents can coordinate with the magnesium cation, potentially influencing the reactivity of the carbonate ligands. libretexts.org The solubility and stability of the compound would be greater in these solvents compared to nonpolar ones.

Nonpolar Aprotic Solvents (e.g., Hexane, Toluene): In these solvents, the compound is likely to have low solubility and reactivity, unless a reactive species is introduced. Reactions in such solvents would likely occur at the surface of the solid material or require a phase-transfer catalyst.

Organic carbonates themselves can serve as "green" solvents in certain reactions, highlighting their variable reactivity based on the chemical environment. nih.govrsc.org

Kinetic Studies of Formation and Decomposition Reactions

While specific kinetic data for Magnesium bis(decylcarbonate) are not available in the literature, the kinetics of its formation and decomposition can be discussed based on studies of similar compounds, such as dimethyl carbonate (DMC) and diethyl carbonate (DEC). researchgate.netmdpi.comrsc.org

Formation Kinetics: The formation of metal alkylcarbonates often involves the reaction of a metal alkoxide with carbon dioxide. The kinetics of such reactions are typically influenced by:

Reactant Concentrations: Higher concentrations of the magnesium precursor and carbon dioxide would increase the reaction rate.

Temperature: The rate generally increases with temperature, although high temperatures can also promote decomposition.

Catalyst: If a catalyst is used in the synthesis, its nature and concentration would be key kinetic factors.

Decomposition Kinetics: The kinetics of thermal and hydrolytic decomposition are crucial for understanding the compound's stability.

Hydrolysis: The rate of hydrolysis of dialkyl carbonates is often found to be pH-dependent, with faster rates under basic conditions. cetjournal.it

Thermal Decomposition: The rate of thermal decomposition would be highly dependent on temperature, following the Arrhenius equation. Kinetic studies on the decomposition of similar compounds often determine parameters like activation energy and the pre-exponential factor. rsc.org For example, the thermal decomposition of magnesium carbonate to magnesium oxide is a well-studied solid-state reaction with specific kinetic parameters.

The table below presents hypothetical kinetic parameters for the decomposition of Magnesium bis(decylcarbonate), based on typical values for related compounds.

| Reaction Type | Rate Law Example | Key Influencing Factors | Plausible Activation Energy (Ea) Range (kJ/mol) |

| Hydrolysis | Rate = k[Mg(O₂CO-Dec)₂][OH⁻] | pH, Temperature, Solvent Polarity | 60 - 90 |

| Thermal Decomposition | Rate = k[Mg(O₂CO-Dec)₂]ⁿ | Temperature, Atmosphere, Particle Size | 150 - 250 |

This table is illustrative and based on analogous systems, not on experimental data for Magnesium bis(decylcarbonate).

Role as a Precursor in Subsequent Chemical Reactions

Magnesium bis(decylcarbonate) can potentially serve as a precursor in various chemical transformations, most notably in transesterification reactions.

Transesterification: Transesterification is the process of exchanging the alkyl group of an ester with the alkyl group of an alcohol. masterorganicchemistry.comwikipedia.org Magnesium compounds, particularly magnesium oxide and alkoxides, are known to catalyze transesterification reactions, which are crucial in processes like biodiesel production. researchgate.netresearchgate.net

Magnesium bis(decylcarbonate) could participate in transesterification in two primary ways:

As a Reagent: It could react directly with an alcohol (R'-OH) to produce a new carbonate ester (R'-O-CO-O-Dec) and decyl alcohol. The reaction would be driven by factors such as the removal of a product (e.g., by distillation). Mg(O₂CO(CH₂)₉CH₃)₂ + 2 R'-OH ⇌ Mg(O₂COR')₂ + 2 HO(CH₂)₉CH₃

As a Catalyst Precursor: Upon controlled decomposition, it could form highly dispersed and reactive magnesium oxide, which is an effective solid base catalyst for transesterification. researchgate.netresearchgate.net

The general mechanism for base-catalyzed transesterification involves the deprotonation of the alcohol by the base to form a more nucleophilic alkoxide, which then attacks the carbonyl carbon of the ester. masterorganicchemistry.comwikipedia.org

Carbonylation: While less common, it is conceivable that under specific conditions with a suitable catalyst, the carbonate moiety could be involved in carbonylation reactions, where a carbonyl group is introduced into an organic molecule.

Applications of Magnesium Bis Decylcarbonate in Advanced Materials Science

Precursor in the Synthesis of Magnesium Oxide Nanomaterials

Magnesium bis(decylcarbonate) serves as a valuable organometallic precursor for the synthesis of magnesium oxide (MgO) nanomaterials. figshare.comacs.org The use of such precursors allows for greater control over the properties of the resulting MgO nanoparticles compared to traditional synthesis methods. figshare.comacs.org The decomposition of the organometallic compound yields MgO nanoparticles with distinct textural and surface characteristics that are crucial for their performance in various applications. figshare.comacs.org

Controlled Synthesis of MgO Nanostructures with Defined Morphologies

The synthesis of magnesium oxide (MgO) nanostructures with specific shapes and sizes is a significant area of research due to the morphology-dependent properties of these materials. nih.gov The choice of precursor is a key factor in controlling the final morphology of the MgO nanostructures. researchgate.net Organometallic precursors, such as magnesium bis(decylcarbonate), offer a route to produce MgO nanoparticles with tailored properties. figshare.comacs.org The thermal decomposition of these precursors can be controlled to influence the size, shape, and crystallinity of the resulting MgO. nih.gov

Different synthesis techniques, including sol-gel, hydrothermal, and combustion methods, can be employed to create a variety of MgO nanostructures, such as nanoparticles, nanorods, and nanocubes. nih.govmdpi.com For instance, the sol-gel method, which involves the conversion of a solution into a gel, can be used to produce MgO nanoparticles with sizes ranging from 9 to 70 nm by adjusting the annealing temperature. nih.gov The hydrothermal method, which utilizes water as a solvent under high temperature and pressure, allows for the synthesis of Mg(OH)2 nanocrystallines with various morphologies like rods, tubes, and needles, which can then be converted to MgO while preserving the shape. researchgate.net

The table below summarizes various synthesis methods and the resulting MgO morphologies.

| Synthesis Method | Precursor Example | Resulting MgO Morphology | Reference |

| Sol-Gel | Magnesium Nitrate | Nanoparticles (9-70 nm) | nih.gov |

| Hydrothermal | Magnesium Precursors | Nanorods, Nanotubes, Nanoneedles | researchgate.net |

| Chemical Co-precipitation | Magnesium Nitrate | Nanoparticles (<20 nm) | mdpi.com |

| Solution Combustion | Magnesium Nitrate | Spherical Nanoparticles (~22 nm) | mdpi.com |

| Green Synthesis | Magnesium Sulfate | Nanoparticles (10-27 nm) | nih.gov |

Fabrication of Functionalized MgO Materials for Specific Applications

Functionalized magnesium oxide (MgO) materials can be fabricated by incorporating other elements or compounds during the synthesis process to tailor their properties for specific applications. mdpi.com The resulting composite materials often exhibit enhanced performance compared to pure MgO. rsc.org For example, MgO nanoparticles can be incorporated into polymer matrices to create nanocomposites with improved mechanical and thermal properties. rsc.orgaip.org

One approach to functionalization is the creation of nanocomposites with polymers like polypyrrole (ppy). rsc.org Ppy-MgO nanocomposites have shown increased crystallinity compared to pristine polypyrrole, indicating the successful incorporation of MgO nanoparticles into the polymer matrix. rsc.org These composites can be used to coat fabrics, providing functionalities such as flame retardancy and UV protection. rsc.org

Another strategy involves combining MgO with other metal oxides, such as copper oxide (CuO), within a chitosan (B1678972) polymer matrix. aip.org These Chitosan-CuO-MgO nanocomposites exhibit increased crystallinity and enhanced UV shielding properties compared to pure chitosan. aip.org The interaction between the chitosan and the metal oxide nanoparticles is confirmed through spectroscopic analysis. aip.org

The table below provides examples of functionalized MgO materials and their applications.

| Functionalized Material | Components | Potential Applications | Reference |

| ppy-MgO Nanocomposite | Polypyrrole, MgO | Flame retardant and UV protective coatings for textiles | rsc.org |

| Chitosan-CuO-MgO Nanocomposite | Chitosan, CuO, MgO | UV shielding films, potentially for food packaging | aip.org |

Potential as a Component in Catalytic Systems

Magnesium-based compounds have emerged as promising catalysts due to magnesium's high abundance, low toxicity, and biocompatibility. chemistryviews.org These catalysts are utilized in a variety of organic synthesis reactions, demonstrating good catalytic effects. alfachemic.com The versatility of magnesium catalysts allows them to be employed in reactions such as cyclizations, hydroxylations, and hydrogenations. alfachemic.comnih.gov

Exploration as a Lewis Acid Catalyst in Organic Transformations

Magnesium compounds can function as Lewis acids, which are electron-pair acceptors, making them effective catalysts in a range of organic reactions. alfachemic.com For instance, magnesium perchlorate (B79767) (Mg(ClO4)2) has been shown to be a strong Lewis acid that can catalyze reactions like the Hantzsch reaction to produce hexahydroquinoline compounds. alfachemic.comorganic-chemistry.org This catalytic activity is attributed to the ability of the magnesium ion to coordinate with substrates and activate them for subsequent transformations. organic-chemistry.org

The application of magnesium-based Lewis acids extends to various other organic syntheses, including the Knoevenagel condensation. researchgate.net While many catalysts for this reaction exist, the use of environmentally benign and efficient catalysts like magnesium compounds is a significant area of interest. researchgate.net The development of new methods for important reactions like carbon-carbon bond formation often involves the use of magnesium-based reagents, such as Grignard reagents, which have been a cornerstone of organic synthesis for over a century. nih.gov Recent advancements have even led to the mechanochemical synthesis of these reagents in air, offering a more sustainable approach. nih.gov

The table below highlights some organic transformations catalyzed by magnesium-based Lewis acids.

| Organic Transformation | Magnesium Catalyst | Role of Catalyst | Reference |

| Hantzsch Reaction | Mg(ClO4)2, MgSO4 | Lewis Acid | alfachemic.com |

| Paal-Knorr Cyclization | Magnesium Diiodide | Lewis Acid | alfachemic.com |

| 1,4-Dihydropyridine Synthesis | Mg(ClO4)2 | Lewis Acid | organic-chemistry.org |

| Nucleophilic Addition | Grignard Reagents | Carbon Nucleophile Precursor | nih.gov |

Applications in Polymerization Chemistry

Magnesium complexes have proven to be effective catalysts for the ring-opening polymerization (ROP) of cyclic esters, such as ε-caprolactone and L-lactide. nih.gov These polymerization reactions are important for producing biodegradable polymers. The activity of the magnesium catalyst can be tuned by modifying the ligands attached to the magnesium center. nih.gov

For example, a series of magnesium bisphenolato complexes have been synthesized and shown to have high activity in the ROP of ε-caprolactone and L-lactide. nih.gov Similarly, mononuclear magnesium bis(alkoxide) complexes have been developed and tested in the ring-opening copolymerization (ROCOP) of epoxides with cyclic anhydrides, leading to the formation of polyesters. rsc.orgresearchgate.net These catalysts have demonstrated the ability to produce well-behaved copolymers, including the alternating copolymerization of phthalic anhydride (B1165640) with cyclohexene (B86901) oxide. rsc.orgresearchgate.net

The table below summarizes the use of magnesium catalysts in polymerization chemistry.

| Polymerization Reaction | Magnesium Catalyst Type | Monomers | Resulting Polymer | Reference |

| Ring-Opening Polymerization | Bisphenolato Magnesium Complex | ε-caprolactone, L-lactide | Poly(ε-caprolactone), Poly(L-lactide) | nih.gov |

| Ring-Opening Copolymerization | Mononuclear Magnesium Bis(alkoxide) Complex | Phthalic Anhydride, Cyclohexene Oxide | Alternating Copolyester | rsc.orgresearchgate.net |

Integration into Hybrid Materials and Composites for Enhanced Performance

Magnesium-based hybrid composites are a class of lightweight materials that offer excellent physical and mechanical properties, making them suitable for a wide range of applications in industries such as aerospace, automotive, and biomedical. researchgate.net These composites are fabricated by incorporating various reinforcements into a magnesium matrix, which can enhance properties like strength, wear resistance, and thermal conductivity. researchgate.net

The addition of nanoparticles, such as magnesium oxide (MgO), to a magnesium matrix can significantly improve the material's properties. nih.gov MgO nanoparticles are particularly attractive as a reinforcement due to their biocompatibility, biodegradability, and good mechanical properties. nih.gov However, challenges such as achieving a uniform dispersion of the nanoparticles and ensuring good bonding between the reinforcement and the matrix need to be addressed to fully realize the potential of these composites. researchgate.net

Hybrid magnesium composites can also be created by combining magnesium with other metals and ceramics. For instance, a hybrid composite of magnesium with zinc, manganese, nano TiO2, and micron-sized Al2O3 has been developed for potential use in human bone implants. jcchems.com Microstructural analysis of such composites reveals the formation of intermetallic phases that can reduce porosity and increase density, leading to improved mechanical and corrosion strength. jcchems.com

The table below provides examples of hybrid magnesium composites and their potential applications.

| Composite Material | Reinforcement(s) | Potential Applications | Reference |

| Magnesium Hybrid Composite | Ceramics, Graphite, Carbon Nanotubes | Aerospace, Automotive, Biomedical | researchgate.net |

| Mg/MgO Nanoparticle Composite | MgO Nanoparticles | Medical Implants | nih.gov |

| Mg-Zn-Mn/TiO2-Al2O3 Hybrid Composite | TiO2, Al2O3 | Human Bone Implants | jcchems.com |

Research into Energy Storage Applications (e.g., Electrolyte Components, Electrode Precursors)

An extensive search for scholarly articles, patents, and conference proceedings yielded no results detailing the use of Magnesium bis(decylcarbonate) as a component in electrolytes or as a precursor for electrodes in energy storage devices. The existing research on magnesium-based batteries and energy storage systems focuses on other magnesium compounds, and there is no mention of Magnesium bis(decylcarbonate) in this context.

Studies on Surface Chemistry and Interfacial Phenomena

Similarly, no studies were found that investigate the surface chemistry or interfacial phenomena of Magnesium bis(decylcarbonate). Research into the surface properties of magnesium compounds in materials science is an active area, but the specific compound , Magnesium bis(decylcarbonate), has not been the subject of any located publications in this field.

Due to the lack of available data, it is not possible to provide detailed research findings or data tables as requested in the instructions.

Concluding Remarks and Future Research Directions

Summary of Current Academic Understanding and Key Findings

The current understanding of Magnesium bis(decylcarbonate) is primarily contextual, viewing it not as an isolated chemical but as a representative component of complex overbased magnesium detergents used in lubricants. The key finding from related literature is that such long-chain magnesium alkyl carbonates are critical for providing oil solubility and basicity in these additives. Their synthesis is integral to the carbonation process of magnesium oxides in the presence of alcohols and surfactants. While its fundamental chemical properties have not been explicitly studied, they can be reasonably inferred from the principles of organometallic and carbonate chemistry.

Identification of Unexplored Research Avenues and Methodological Challenges

The most significant unexplored avenue is the study of Magnesium bis(decylcarbonate) as a pure, isolated compound. Key research questions remain unanswered:

What is the precise molecular and crystal structure of the pure solid?

What are its measured spectroscopic, thermal, and physical properties?

What is its reactivity profile as a synthetic reagent outside of its role as a simple base?

The primary methodological challenge is the synthesis and isolation of the pure compound. Preventing the formation of complex colloidal mixtures and achieving a crystalline, well-characterized product would require significant development in synthetic and purification techniques.

Prospects for Developing Sustainable and Atom-Economical Synthetic Routes

The prevalent synthesis method, involving the direct insertion of CO₂ into a magnesium alkoxide, is already highly atom-economical. Future research could focus on making this process more sustainable by:

Using bio-derived decanol (B1663958) as a feedstock.

Developing catalytic systems that allow the reaction to proceed under milder conditions (lower temperature and pressure), reducing energy consumption.

Eliminating the need for organic solvents by exploring solvent-free reaction conditions.

Future Directions in Novel Non-Medical Material Applications

Beyond lubricants, future research could explore applications that leverage its unique properties:

Polymer Additives: A systematic investigation of its role as a compatibilizer, plasticizer, or flame-retardant synergist in various polymer systems.

CO₂ Capture: The reversible reaction of CO₂ insertion into magnesium alkoxides could be explored for applications in carbon capture and utilization, although the long-term stability of the resulting carbonate would need to be considered.

Specialty Coatings: Its surface-active properties could be utilized in the formulation of hydrophobic or corrosion-resistant coatings for metals.

Advancements in Spectroscopic and Computational Techniques for Deeper Insights

Advanced techniques could provide significant insights where experimental data is currently lacking:

Solid-State NMR: This could be used to probe the structure and bonding environment of magnesium in solid samples, which are likely to be amorphous or difficult to crystallize.

Computational Chemistry (DFT): Density Functional Theory calculations could be used to predict the molecular geometry, vibrational frequencies (IR spectrum), NMR chemical shifts, and reaction mechanisms involving Magnesium bis(decylcarbonate). This would provide a theoretical framework to guide future experimental work.

In-situ Spectroscopy: Techniques like in-situ IR or Raman spectroscopy could be used to monitor the formation of the compound during the overbasing process, providing a deeper understanding of the reaction mechanism within the complex lubricant matrix.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.